REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].ClC[C:20](OC)=[O:21].[OH2:24].[C:25](OC)(C)(C)C>>[OH:16][CH:15]([C:1]([O:8][CH3:25])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:20]([OH:21])=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
91.11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
45.92 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
92.24 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool in a bath at −10° C
|
Type
|
TEMPERATURE
|
Details
|
without cooling at the autogenous temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated off
|
Type
|
WASH
|
Details
|
The MTB phase was washed with 250 ml of dilute sodium chloride solution
|
Type
|
ADDITION
|
Details
|
a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at autogenous temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
DISTILLATION
|
Details
|
While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
finally 60 ml of water were added
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled out until the bottom temperature
|
Type
|
CUSTOM
|
Details
|
reached 97° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 55° C.
|
Type
|
ADDITION
|
Details
|
190 ml of MTB were added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling out 60 ml of MTB
|
Type
|
CUSTOM
|
Details
|
The product was crystallized
|
Type
|
ADDITION
|
Details
|
by adding 500 ml of heptane
|
Type
|
TEMPERATURE
|
Details
|
slowly cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The coarsely crystalline solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in a vacuum oven at 40° C.
|
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O-:16].[Na+].ClC[C:20](OC)=[O:21].[OH2:24].[C:25](OC)(C)(C)C>>[OH:16][CH:15]([C:1]([O:8][CH3:25])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:20]([OH:21])=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
91.11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
45.92 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
92.24 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool in a bath at −10° C
|
Type
|
TEMPERATURE
|
Details
|
without cooling at the autogenous temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated off
|
Type
|
WASH
|
Details
|
The MTB phase was washed with 250 ml of dilute sodium chloride solution
|
Type
|
ADDITION
|
Details
|
a solution of 1 g of p-toluenesulfonic acid in 10 ml of methanol was added at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at autogenous temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
DISTILLATION
|
Details
|
While distilling out the methanol, 400 g of a 10% strength sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
finally 60 ml of water were added
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled out until the bottom temperature
|
Type
|
CUSTOM
|
Details
|
reached 97° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 55° C.
|
Type
|
ADDITION
|
Details
|
190 ml of MTB were added
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
by distilling out 60 ml of MTB
|
Type
|
CUSTOM
|
Details
|
The product was crystallized
|
Type
|
ADDITION
|
Details
|
by adding 500 ml of heptane
|
Type
|
TEMPERATURE
|
Details
|
slowly cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The coarsely crystalline solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried to constant weight in a vacuum oven at 40° C.
|
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |